Lovastatin Hydroxy Acid
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Overview
Description
Lovastatin Hydroxy Acid is the active form of Lovastatin, a statin medication used to lower cholesterol levels and reduce the risk of cardiovascular disease . Lovastatin itself is a prodrug, which means it is converted into its active form, this compound, in the body . This compound works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lovastatin Hydroxy Acid can be synthesized through the hydrolysis of Lovastatin. The process involves the conversion of the lactone ring in Lovastatin to the corresponding hydroxy acid form . This hydrolysis can be achieved under acidic or basic conditions, with the use of reagents such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of Lovastatin typically involves fermentation processes using fungi such as Aspergillus terreus . The fermentation broth is then subjected to extraction and purification processes to obtain Lovastatin, which can subsequently be hydrolyzed to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Lovastatin Hydroxy Acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Lovastatin Hydroxy Acid has a wide range of scientific research applications:
Mechanism of Action
Lovastatin Hydroxy Acid exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol . By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: Another statin medication that inhibits HMG-CoA reductase.
Simvastatin: Similar to Lovastatin, it is a prodrug that is converted to its active form in the body.
Pravastatin: A statin that is more hydrophilic compared to Lovastatin.
Rosuvastatin: Known for its high potency and long half-life.
Uniqueness of Lovastatin Hydroxy Acid
This compound is unique in its origin as a natural product derived from fermentation processes . Its structure and mechanism of action are similar to other statins, but its natural origin and specific pharmacokinetic properties distinguish it from synthetic statins .
Properties
IUPAC Name |
sodium;7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZBFUBRYYVRQJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NaO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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